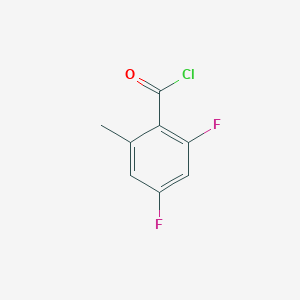

2,4-Difluoro-6-methylbenzoyl chloride

CAS No.: 1803813-12-8

Cat. No.: VC2750446

Molecular Formula: C8H5ClF2O

Molecular Weight: 190.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803813-12-8 |

|---|---|

| Molecular Formula | C8H5ClF2O |

| Molecular Weight | 190.57 g/mol |

| IUPAC Name | 2,4-difluoro-6-methylbenzoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3 |

| Standard InChI Key | SLHIQAXLYRHSBO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C(=O)Cl)F)F |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)Cl)F)F |

Introduction

Chemical Identity and Physical Properties

2,4-Difluoro-6-methylbenzoyl chloride is a well-defined chemical entity with a specific structural arrangement that contributes to its reactivity and applications. Its physical and chemical properties determine its behavior in various reaction conditions and influence its utility in synthetic pathways.

Basic Identity and Structure

2,4-Difluoro-6-methylbenzoyl chloride is characterized by an aromatic ring with a benzoyl chloride group and precisely positioned substituents. The compound features two fluorine atoms at positions 2 and 4, with a methyl group at position 6 of the benzene ring. This specific arrangement of substituents contributes to its unique chemical reactivity profile and applications in synthesis.

The compound has the chemical formula C8H5ClF2O, representing its composition of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom. The molecular architecture follows classic organic chemistry principles where the acyl chloride group serves as a reactive center for various transformations.

Physical and Chemical Properties

The physical and chemical properties of 2,4-Difluoro-6-methylbenzoyl chloride are crucial determinants of its behavior in various applications. The table below summarizes the key properties of this compound:

| Property | Value |

|---|---|

| CAS Registry Number | 1803813-12-8 |

| Molecular Formula | C8H5ClF2O |

| Molecular Weight | 190.57 g/mol |

| IUPAC Name | 2,4-difluoro-6-methylbenzoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF2O/c1-4-2-5(10)3-6(11)7(4)8(9)12/h2-3H,1H3 |

| Standard InChIKey | SLHIQAXLYRHSBO-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=CC(=C1C(=O)Cl)F)F |

| Physical State | Solid (presumed based on similar compounds) |

| PubChem Compound ID | 118349009 |

The chemical identity parameters, including the InChI and SMILES notations, provide standardized ways to represent the compound's structure in chemical databases and literature. These identifiers enable precise communication about the compound across different research platforms and publication formats.

Synthesis and Production Methods

The synthesis of 2,4-Difluoro-6-methylbenzoyl chloride typically involves a series of chemical transformations that introduce the required substituents at specific positions on the aromatic ring.

Applications in Research and Industry

2,4-Difluoro-6-methylbenzoyl chloride serves as a versatile building block in organic synthesis with applications spanning multiple fields.

Pharmaceutical Applications

The compound functions as an important intermediate in pharmaceutical synthesis. Its reactive acyl chloride group allows for the formation of amides, esters, and other carbonyl derivatives that may exhibit bioactivity. The presence of fluorine atoms at specific positions can enhance the metabolic stability and bioavailability of resulting drug candidates, making fluorinated intermediates particularly valuable in medicinal chemistry.

The strategic positioning of fluorine atoms in the 2,4-difluoro arrangement can influence the electronic properties of the aromatic ring, potentially affecting protein-ligand interactions in resulting pharmaceutical compounds. This makes 2,4-Difluoro-6-methylbenzoyl chloride a valuable scaffold for developing novel therapeutic agents.

Applications in Agrochemical Development

Beyond pharmaceuticals, 2,4-Difluoro-6-methylbenzoyl chloride finds application in the development of agrochemicals. The compound can serve as a precursor to various pesticides, herbicides, or plant growth regulators. The fluorine substituents often contribute to enhanced biological activity and environmental persistence of the resulting agrochemical products.

The strategic placement of fluorine atoms can modulate the lipophilicity and membrane permeability of derived compounds, factors that significantly impact the efficacy of agrochemical formulations in field applications.

Utility in Biochemical Research

The compound also serves as a reagent in biochemical assays. Its reactive acyl chloride functionality can be utilized for protein labeling, modification of amino acids, or development of chemical probes for biological research. The fluorine atoms provide additional opportunities for tracking compounds in biological systems, particularly through techniques like 19F-NMR spectroscopy.

Structure-Activity Relationships

The specific arrangement of substituents in 2,4-Difluoro-6-methylbenzoyl chloride contributes significantly to its chemical behavior and potential applications.

Electronic Effects of Substituents

The presence of fluorine atoms at positions 2 and 4 creates distinct electronic effects on the aromatic ring. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially contributing electron density through resonance effects. These electronic influences affect:

-

The electrophilicity of the carbonyl carbon in the acyl chloride group

-

The acidity of remaining aromatic protons

-

The relative reactivity toward nucleophilic aromatic substitution

The methyl group at position 6 exerts an electron-donating effect, creating an electronic asymmetry that may direct subsequent reactions. This unique electronic distribution differentiates 2,4-Difluoro-6-methylbenzoyl chloride from similar compounds with different substitution patterns.

Comparison with Related Compounds

When comparing 2,4-Difluoro-6-methylbenzoyl chloride with structurally related compounds, several distinctions become apparent:

| Compound | Structural Differences | Potential Impact on Reactivity |

|---|---|---|

| 2,6-Difluoro-4-methylbenzoic acid | Carboxylic acid vs. acyl chloride; Different positions of F and Me | Lower reactivity toward nucleophiles; Different hydrogen bonding capabilities |

| 2,6-Difluorobenzyl chloride | Benzyl chloride vs. benzoyl chloride; Absence of methyl group | Different reactivity pattern; Acts as alkylating rather than acylating agent |

| 4-Fluoro-2-methylbenzoyl chloride | Only one F atom at position 4 | Modified electronic effects; Potentially different biological interactions |

| 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride | Additional Cl at position 6; Me at position 3 | More sterically hindered; Different electronic distribution |

These structural variations emphasize the uniqueness of 2,4-Difluoro-6-methylbenzoyl chloride in terms of its chemical reactivity and potential applications in diverse fields of research and development.

Current Research and Future Perspectives

Current research involving 2,4-Difluoro-6-methylbenzoyl chloride focuses primarily on its utility as a synthetic intermediate for developing novel compounds with potential applications in pharmaceuticals and agrochemicals.

Emerging Applications

The strategic importance of fluorinated intermediates in medicinal chemistry continues to grow, with compounds like 2,4-Difluoro-6-methylbenzoyl chloride playing crucial roles in the development of next-generation therapeutics. Potential emerging applications include:

-

Development of PET imaging agents utilizing the fluorine substituents

-

Creation of fluorinated peptide mimetics for improved pharmacokinetic properties

-

Synthesis of novel enzyme inhibitors where the fluorine atoms serve as hydrogen bond acceptors

The reactive nature of the acyl chloride functionality, combined with the specific electronic effects of the substituents, positions this compound as a valuable building block for diverse chemical libraries.

Future Research Directions

Several promising research directions involving 2,4-Difluoro-6-methylbenzoyl chloride merit further investigation:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of catalytic methods for selective transformations of the acyl chloride group

-

Investigation of structure-activity relationships in derived compounds for pharmaceutical applications

-

Assessment of the compound's utility in creating advanced materials with specific electronic properties

As synthetic methodologies continue to advance, particularly in the realm of C-F bond formation and functionalization, improved access to compounds like 2,4-Difluoro-6-methylbenzoyl chloride will likely expand their applications in diverse fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume